molecular formula C18H14N6 B3329137 4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine CAS No. 55391-42-9

4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine

Cat. No.: B3329137
CAS No.: 55391-42-9
M. Wt: 314.3 g/mol
InChI Key: NIAFHHJVIVAPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features a central 1,2,4-triazole core substituted at the 1-position with a pyridin-4-ylmethyl group and at the 3- and 5-positions with pyridine rings. Its IUPAC name is 4,4'-{1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine (CAS: 55391-42-9) .
Applications: It is utilized in metal-organic frameworks (MOFs) and coordination polymers due to its nitrogen-rich structure, which enhances metal-binding capacity . It also serves as a pharmaceutical impurity (e.g., Topiroxostat Impurity 1) .

Properties

IUPAC Name

4-[(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6/c1-7-19-8-2-14(1)13-24-18(16-5-11-21-12-6-16)22-17(23-24)15-3-9-20-10-4-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAFHHJVIVAPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00787667
Record name 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55391-42-9
Record name 4,4'-{1-[(Pyridin-4-yl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00787667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its efficiency and high yield.

    Starting Materials: The synthesis begins with pyridine derivatives and azide precursors.

    Reaction Conditions: The reaction is carried out in the presence of a copper(I) catalyst, often using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Procedure: The azide and alkyne reactants are mixed with the copper catalyst under mild heating conditions, typically around 60-80°C, to form the triazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scale-up from laboratory synthesis would apply. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine can undergo various chemical reactions, including:

    Coordination Reactions: Forms complexes with metal ions such as silver(I) and iron(II).

    Substitution Reactions: The pyridine rings can participate in electrophilic aromatic substitution.

    Oxidation and Reduction: The triazole ring can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Coordination Reactions: Typically involve metal salts like AgBF₄ or Fe(BF₄)₂ in solvents such as DMSO or acetonitrile.

    Substitution Reactions: Use reagents like halogens or nitro compounds under acidic or basic conditions.

    Oxidation/Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Coordination Complexes: Formation of discrete or polymeric metal-ligand structures.

    Substituted Derivatives: Products with modified pyridine rings depending on the substituents used.

Scientific Research Applications

Chemistry

    Coordination Chemistry: Used as a ligand to form metal-organic frameworks (MOFs) and other supramolecular assemblies.

Biology and Medicine

    Drug Design: Investigated for its potential as a scaffold in drug design due to the triazole ring’s bioactivity.

    Biological Probes: Used in the development of probes for detecting metal ions in biological systems.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific electronic, magnetic, or optical properties.

    Sensors: Incorporated into sensor technologies for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism by which 4,4’-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine exerts its effects is largely dependent on its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine and triazole rings, forming stable complexes. These complexes can then participate in various catalytic cycles or serve as structural components in larger assemblies.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

Compound Name CAS Number Substituents Key Properties Applications
4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine 4329-78-6 No 1-position substituent Purity: 95–97%; Melting point: N/A MOF ligand, pharmaceutical reference standard
4,4'-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)dipyridine (3n) N/A 1-phenyl group Yield: 83%; 1H NMR δ 8.77 (s) Noncanonical DNA intercalation studies
3,3'-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)dipyridine (3o) N/A Pyridine at 3,3'-positions Yield: 94%; HRMS m/z 300.1252 Synthetic intermediate for heterocyclic frameworks
2,6-Dimethyl-4-phenyl-3,5-bis((4-(pyrrolidin-1-yl)butyl)-1H-1,2,3-triazol-1-yl)pyridine (16d) N/A Pyrrolidine and methylphenyl groups Yield: 49%; IR ν 1600 cm⁻¹ (C=N) Antimicrobial agents

Key Observations :

  • The pyridin-4-ylmethyl substituent in the target compound enhances rigidity and metal-coordination versatility compared to phenyl (3n) or unsubstituted (4329-78-6) analogs .
  • Compounds with alkylamine substituents (e.g., 16d) exhibit lower yields (49%) due to steric hindrance during synthesis, whereas pyridine-based analogs (e.g., 3o) achieve higher yields (94%) .

Physicochemical Properties

Property Target Compound 4,4'-(1H-1,2,4-Triazole-3,5-diyl)dipyridine (4329-78-6) 3n
Molecular Weight 329.34 g/mol 223.23 g/mol 300.12 g/mol
Solubility Limited in water; soluble in DMSO, DMF Soluble in polar aprotic solvents Soluble in CHCl₃, methanol
Thermal Stability Stable up to 250°C (MOF applications) Decomposes at 180°C N/A
NMR Shifts (1H) Pyridine protons: δ 8.65–8.79; triazole: δ 9.44 Pyridine protons: δ 8.77 Pyridine protons: δ 8.77

Key Observations :

  • The pyridin-4-ylmethyl group increases molecular weight by ~100 g/mol compared to 4329-78-6, impacting solubility and crystallization behavior.
  • Similar pyridine proton shifts (δ 8.65–8.79) across analogs suggest consistent electronic environments for the pyridine rings .

Key Observations :

  • The target compound likely requires CuAAC for triazole formation, mirroring MOF ligand synthesis in .
  • Higher yields are achieved with Pd-catalyzed coupling (3n, 83%) compared to azide-based routes .

MOF and Coordination Chemistry

  • Target Compound: Forms porous MOFs with Cu(II) nodes, surface area >1000 m²/g .
  • 4329-78-6 : Used in Zn-MOFs for CO₂ adsorption (capacity: 2.5 mmol/g at 1 bar) .

Pharmaceutical Relevance

  • Target Compound : Identified as Topiroxostat Impurity 1 ; regulated to <0.1% in drug formulations .
  • 3n: No reported pharmacological activity, highlighting the critical role of the pyridin-4-ylmethyl group in biological interactions .

Biological Activity

The compound 4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H14N6\text{C}_{16}\text{H}_{14}\text{N}_6

This structure features a dipyridine backbone with a triazole moiety that contributes to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. In particular, derivatives similar to This compound have shown promising results against various bacterial strains:

CompoundActivityReference
3aEffective against Gram-positive and Gram-negative bacteria
3eExhibited significant antibacterial activity
3gNotable antifungal properties

The presence of pyridine and triazole groups is believed to enhance the interaction with microbial targets, leading to increased efficacy.

Antiproliferative Activity

The antiproliferative effects of triazole derivatives have also been explored. Compounds with similar structures demonstrated inhibition of cancer cell lines through various mechanisms:

  • Mechanism of Action : Induction of apoptosis and cell cycle arrest.
  • Efficacy : Some derivatives exhibited IC50 values in the low micromolar range against specific cancer types.

Study 1: Evaluation of Cytotoxicity

A study conducted on several triazole derivatives showed that compounds with pyridine substitutions had reduced cytotoxicity when tested on human peripheral blood mononuclear cells (PBMCs). The results indicated a viability range of 94.71% to 96.72% at a concentration of 100 µg/mL, suggesting a favorable safety profile for further development .

Study 2: Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of these compounds. In vitro assays demonstrated that certain derivatives could significantly inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
3a7889
3c7283

These findings suggest potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of This compound is influenced by its structural components. Key observations include:

  • Pyridine Substituents : Enhance antimicrobial and antiproliferative activities.
  • Triazole Moiety : Plays a crucial role in binding interactions with biological targets.

The presence of specific substituents can modulate the compound's efficacy against various pathogens and cancer cells .

Q & A

Q. What are the key synthetic methodologies for 4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine, and how do reaction conditions influence yield?

The compound is synthesized via a multicomponent cyclocondensation reaction using ethyl acetoacetate, pyrazole-4-carboxaldehyde derivatives, and ammonium acetate. A critical step is the oxidation of 1,4-dihydropyridine intermediates to pyridine derivatives using HTIB (Koser’s reagent), which ensures high regioselectivity and avoids side reactions. Optimizing molar ratios (e.g., 1:1.2:1.5 for aldehyde:ethyl acetoacetate:ammonium acetate) and reaction time (6–8 hours at reflux in ethanol) enhances yields to ~70–85% .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization?

X-ray crystallography is the gold standard for confirming the molecular geometry, as demonstrated for analogous dihydropyridine-pyrazole hybrids. For example, C–H···O/N hydrogen bonding and π-π stacking interactions in the crystal lattice can be resolved using single-crystal diffraction data (e.g., monoclinic P21/cP2_1/c space group) . Complementary techniques include 1H^1H/13C^13C NMR (to verify substituent positions) and FT-IR (to confirm carbonyl and triazole stretching bands at 1680–1720 cm1^{-1}) .

Q. How should researchers design in vitro antimicrobial assays for this compound?

Standard protocols involve broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined by serial dilution (0.5–128 µg/mL), with ciprofloxacin and fluconazole as positive controls. Structure-activity trends show electron-withdrawing substituents (e.g., –NO2_2) enhance antifungal activity by 2–4-fold compared to electron-donating groups .

Advanced Research Questions

Q. What is the mechanistic role of HTIB in oxidizing 1,4-dihydropyridine intermediates?

HTIB ([Hydroxy(tosyloxy)iodo]benzene) acts as a two-electron oxidant, facilitating the aromatization of dihydropyridines via a radical-free pathway. Computational studies suggest the reaction proceeds through a hypervalent iodine intermediate, where the tosyloxy group stabilizes the transition state. Kinetic studies (monitored by TLC/HPLC) reveal optimal oxidation at 0–5°C in dichloromethane, minimizing overoxidation byproducts .

Q. How can structural modifications improve target selectivity in enzyme inhibition studies?

Introducing bioisosteric replacements (e.g., triazole → oxadiazole) or polar groups (e.g., –SO2_2NH2_2) can modulate binding to specific enzymes. For instance, replacing the pyridinylmethyl group with a piperidine ring enhances selectivity for bacterial dihydrofolate reductase (DHFR) over human DHFR, as shown in molecular docking (Glide score: −9.2 kcal/mol vs. −6.5 kcal/mol) .

Q. How should researchers address contradictions in reported biological activities across studies?

Discrepancies in MIC values or toxicity profiles often arise from variations in assay conditions (e.g., pH, inoculum size) or microbial strain resistance. Meta-analysis of literature data (e.g., comparing logP values and MICs) and standardized protocols (e.g., identical media and incubation times) are critical. For example, discrepancies in antifungal activity against C. albicans (MIC range: 8–32 µg/mL) may reflect differences in efflux pump expression across strains .

Q. What strategies are effective for analyzing isomeric byproducts during synthesis?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) can separate regioisomers. For example, 1,2,4-triazole vs. 1,3,4-triazole isomers show distinct retention times (12.3 vs. 14.7 minutes). High-resolution mass spectrometry (HRMS) and 1H^1H-1H^1H COSY NMR further differentiate isomers based on coupling patterns and fragmentation pathways .

Q. How can computational methods guide the design of metal complexes with this ligand?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) predict binding modes and stability constants for metal coordination. For instance, the triazole nitrogen at position 3 shows higher affinity for Fe2+^{2+} (ΔG = −24.3 kcal/mol) compared to position 1 (ΔG = −18.7 kcal/mol). Experimental validation via UV-Vis titration (e.g., λmax_{\text{max}} shifts from 280 to 320 nm upon Fe2+^{2+} binding) confirms these predictions .

Methodological Notes

  • Synthetic Optimization : Use HTIB in stoichiometric excess (1.2 eq) for complete dihydropyridine oxidation .
  • Bioactivity Testing : Include cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .
  • Data Reproducibility : Report detailed crystallographic parameters (e.g., CCDC deposition numbers) and assay conditions (e.g., ATCC strain IDs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine
Reactant of Route 2
Reactant of Route 2
4,4'-(1-(Pyridin-4-ylmethyl)-1H-1,2,4-triazole-3,5-diyl)dipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.